molecular formula C16H16FN3O2S B6424327 (2E)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035001-00-2

(2E)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B6424327
CAS No.: 2035001-00-2
M. Wt: 333.4 g/mol
InChI Key: AKVCWYIFAUDTPP-AATRIKPKSA-N
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Description

The compound “(2E)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one” features a conjugated enone backbone (prop-2-en-1-one) bridging a piperidine ring substituted with a fluoropyrimidinyloxy group and a thiophene moiety. The (2E)-stereochemistry ensures planar geometry, facilitating π-π stacking and interactions with biological targets.

Properties

IUPAC Name

(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-12-9-18-16(19-10-12)22-13-3-1-7-20(11-13)15(21)6-5-14-4-2-8-23-14/h2,4-6,8-10,13H,1,3,7,11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVCWYIFAUDTPP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Structural Features Molecular Weight Notable Properties/Applications References
(2E)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one Fluoropyrimidine-oxy-piperidine + thiophene-enone ~377.38 g/mol Potential bioactivity via pyrimidine and thiophene motifs; planar conjugation for materials science N/A
(±)-(E)-1-(1-s-Butylphthalazin-2-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one Diaminopyrimidine-methylphenyl + phthalazine-enone ~541.62 g/mol Anticancer research (DNA-targeting via diaminopyrimidine); solid-state stability (mp 122–124°C)
(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one Thiophene-diphenylamine + pyridine-enone 382.46 g/mol Charge-transfer properties for organic electronics; planar enone-pyridine conjugation
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one 4-Fluorophenyl + methylpiperidine-enone 261.30 g/mol Crystallographic studies (SHELX-refined); potential CNS activity via fluorophenyl and piperidine
(2E)-3-[5-(4-Chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one Chlorophenyl-furan + piperidine-enone 315.79 g/mol Antimicrobial activity (chlorophenyl group); synthetic accessibility (CAS 300818-07-9)

Key Observations :

Structural Diversity: Pyrimidine Derivatives: The target compound’s 5-fluoropyrimidinyloxy group distinguishes it from analogs with diaminopyrimidine (e.g., compound 6d ) or unsubstituted pyrimidine moieties. Fluorination may enhance metabolic stability and target binding . Heterocyclic Substituents: Thiophene (target compound) vs. furan (chlorophenyl-furan analog ) alters electronic properties. Thiophene’s higher polarizability enhances charge-transfer capabilities compared to furan . Piperidine Modifications: Substituents on the piperidine ring (e.g., methyl in vs. fluoropyrimidinyloxy in the target) influence lipophilicity and bioavailability.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar enone-piperidine derivatives, such as Claisen-Schmidt condensations or Pd-catalyzed cross-couplings (e.g., 72% yield for compound 6d ). However, fluoropyrimidine incorporation may require specialized reagents (e.g., 5-fluoropyrimidin-2-ol derivatives).

Physicochemical Properties: Melting Points: Analogs like compound 6g (mp 235–237°C ) exhibit higher thermal stability due to extended conjugation and hydrogen bonding, whereas the target compound’s melting point remains uncharacterized. Crystallography: The planar enone-pyridine system in (torsion angle ~8.2°) contrasts with the target’s piperidine-thiophene geometry, which may adopt a twisted conformation to minimize steric clash.

Thiophene-containing analogs (e.g., ) also show promise in photodynamic therapy.

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